[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate
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Overview
Description
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, an oxoethyl group, and a fluorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclopentyl intermediate: This step involves the reaction of cyclopentanone with cyanide ion under basic conditions to form the cyanocyclopentyl intermediate.
Coupling with oxoethyl group: The cyanocyclopentyl intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, under controlled conditions to form the oxoethyl derivative.
Introduction of the fluorobenzoate moiety: The final step involves the reaction of the oxoethyl derivative with 2-amino-4-fluorobenzoic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting cellular pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
- [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate
- 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate
Uniqueness
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoate moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-10-3-4-11(12(18)7-10)14(21)22-8-13(20)19-15(9-17)5-1-2-6-15/h3-4,7H,1-2,5-6,8,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXIKASFFWSVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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